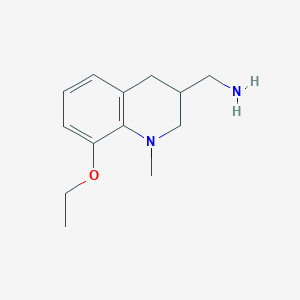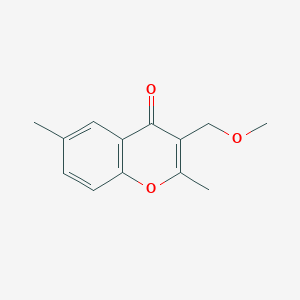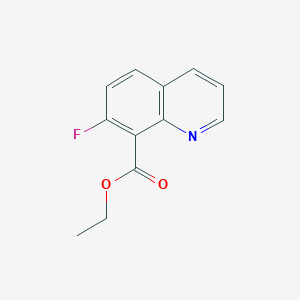
Ethyl 7-fluoroquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-8-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological activities .
Scientific Research Applications
Ethyl 7-fluoroquinoline-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-fluoroquinoline-8-carboxylate involves its interaction with bacterial DNA-gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents bacterial DNA replication, leading to cell death . This mechanism is similar to that of other fluoroquinolone antibiotics .
Comparison with Similar Compounds
Fluoroquinolones: These include norfloxacin, ciprofloxacin, and ofloxacin, which are well-known for their antibacterial properties.
Mefloquine: Used as an antimalarial drug, it shares the quinoline skeleton with ethyl 7-fluoroquinoline-8-carboxylate.
Brequinar: An antineoplastic drug that also utilizes the quinoline structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 7-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
DBWXZVWSCRRLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


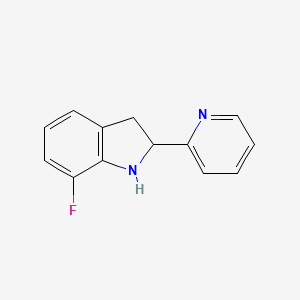
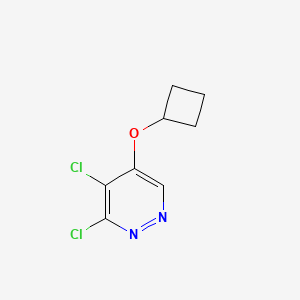
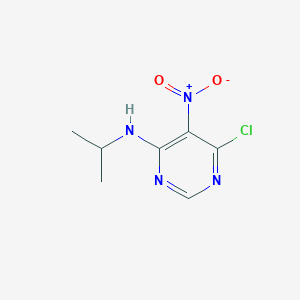
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
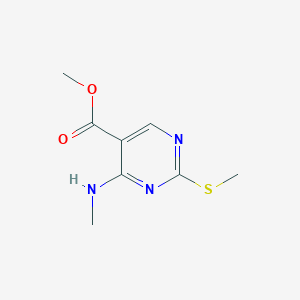
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
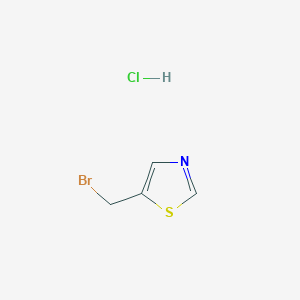
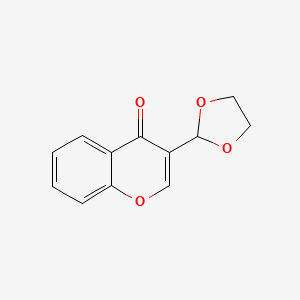
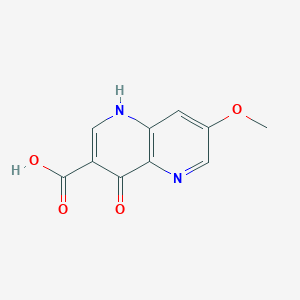
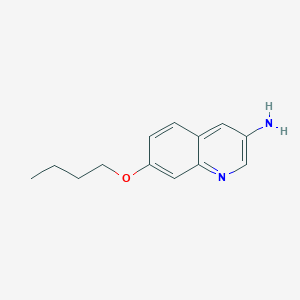
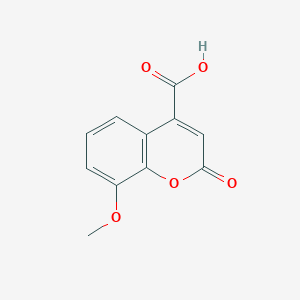
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
